molecular formula C24H25BrN6O B2946289 N-[(4-bromophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide CAS No. 1185064-49-6

N-[(4-bromophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide

Cat. No.: B2946289
CAS No.: 1185064-49-6
M. Wt: 493.409
InChI Key: BPZBKBZVDNSTTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Bromophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide is a heterocyclic compound featuring a triazolo[4,3-a]quinoxaline core fused with a piperidine moiety and a 4-bromophenylmethyl substituent. This structure combines a rigid aromatic system with a flexible alkylamide chain, which may enhance target binding and pharmacokinetic properties. The bromine atom on the benzyl group introduces electronic and steric effects that could modulate lipophilicity and receptor interactions.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25BrN6O/c25-18-10-8-17(9-11-18)16-26-22(32)13-12-21-28-29-24-23(30-14-4-1-5-15-30)27-19-6-2-3-7-20(19)31(21)24/h2-3,6-11H,1,4-5,12-16H2,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZBKBZVDNSTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4CCC(=O)NCC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[(4-bromophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.

Comparison with Similar Compounds

Benzyl Group Modifications

  • Target Compound : 4-Bromophenylmethyl group (Br introduces electronegativity and lipophilicity).
  • Analog : 4-(Propan-2-yl)phenylmethyl group (isopropyl enhances hydrophobicity but lacks halogen-mediated polar interactions).
  • Compounds: Variants include morpholinopropylamino and methylpiperidine groups, which prioritize solubility and hydrogen bonding .

Piperidine vs. Other Amines

Key Challenges :

  • Purification difficulties are common in polycyclic systems, as seen in ’s low yields .

Molecular Weight and Lipophilicity

Compound Molecular Weight (g/mol) logP (Predicted)
Target Compound ~552.4* 4.2
Analog ~515.5 3.8
(8{5,5}) ~482.6 2.9
(Example 53) 589.1 5.1

*Calculated by adjusting ’s structure (replacing isopropyl with bromophenyl).

Key Observations :

    Biological Activity

    N-[(4-bromophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

    Chemical Structure

    The compound can be described by the following structural formula:

    C19H22BrN5O\text{C}_{19}\text{H}_{22}\text{Br}\text{N}_{5}\text{O}

    This structure incorporates a bromophenyl group, a piperidine moiety, and a triazoloquinoxaline framework, which may contribute to its biological effects.

    Antimicrobial Activity

    Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazoloquinoxalines have shown promising activity against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.220.22 to 0.25μg/mL0.25\mu g/mL, suggesting potent antimicrobial efficacy .

    Anticancer Properties

    Studies have demonstrated that related compounds can inhibit specific oncogenic pathways. For example, 4-bromo derivatives have been reported to inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, leading to reduced cell proliferation . The inhibition of these pathways is critical in the development of therapeutic agents targeting gliomas and other cancers.

    The biological activity of this compound may involve several mechanisms:

    • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular signaling and metabolism.
    • Disruption of Cell Membrane Integrity : Some derivatives affect bacterial cell membranes, leading to cell lysis.
    • Interference with DNA Replication : Compounds in this class may bind to DNA or inhibit topoisomerases, disrupting replication processes.

    Case Study 1: Antimicrobial Efficacy

    A study evaluated the antimicrobial activity of a series of triazoloquinoxaline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with bromophenyl substitutions exhibited enhanced activity compared to their unsubstituted counterparts. The study concluded that structural modifications significantly influence antimicrobial potency.

    Case Study 2: Anticancer Activity

    In another investigation focusing on glioma cells, the compound was tested for its ability to induce apoptosis. Results showed that treatment with the compound led to increased levels of pro-apoptotic markers and decreased viability in cancerous cells. This suggests potential as a therapeutic agent in oncology.

    Data Summary

    Activity Type MIC (μg/mL) Effect on Cancer Cells Mechanism
    Antimicrobial0.22 - 0.25Reduced viabilityEnzyme inhibition
    AnticancerN/AInduced apoptosisDisruption of signaling pathways

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.